BenchChemオンラインストアへようこそ!

Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate

Halogen dance reaction Regioselective bromination Thiophene-thiazole biheterocycles

Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate (CAS 1695489-97-4) is a heterocyclic compound with the molecular formula C₉H₆BrNO₂S₂ and a molecular weight of 304.2 g/mol, available commercially at ≥95% purity from multiple suppliers. The molecule integrates a 1,3-thiazole core with a methyl ester at the 4-position, a bromine atom at the 2-position, and a thiophen-3-yl substituent at the 5-position.

Molecular Formula C9H6BrNO2S2
Molecular Weight 304.2 g/mol
Cat. No. B13312304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate
Molecular FormulaC9H6BrNO2S2
Molecular Weight304.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC(=N1)Br)C2=CSC=C2
InChIInChI=1S/C9H6BrNO2S2/c1-13-8(12)6-7(15-9(10)11-6)5-2-3-14-4-5/h2-4H,1H3
InChIKeyQOKJVDNWYHDNEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate: Procurement-Grade Physicochemical and Structural Baseline for Fragment-Based Discovery and Heterocyclic Building Block Sourcing


Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate (CAS 1695489-97-4) is a heterocyclic compound with the molecular formula C₉H₆BrNO₂S₂ and a molecular weight of 304.2 g/mol, available commercially at ≥95% purity from multiple suppliers . The molecule integrates a 1,3-thiazole core with a methyl ester at the 4-position, a bromine atom at the 2-position, and a thiophen-3-yl substituent at the 5-position . Its computed physicochemical profile—LogP 3.42 and topological polar surface area (TPSA) of 39.19 Ų—places it compliant with Lipinski's Rule of Five, making it a viable fragment-sized (MW < 305 Da) building block for medicinal chemistry campaigns . The compound belongs to the fragment-sized thiazole chemical space that has been systematically profiled for hit validation liabilities in fragment-based drug discovery (FBDD) [1]. As a brominated thiazole ester, it serves as a versatile synthetic intermediate for Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Stille, Buchwald–Hartwig), enabling rapid diversification into 2-arylated, 2-amino, or 2-alkynylated analogs [2].

Why Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate Cannot Be Trivially Replaced by In-Class Analogs: A Comparator-Rooted Rationale for Disciplined Procurement


Within the thiazole-4-carboxylate chemical space, substitutions at the C2, C5, and ester positions produce compounds with profoundly divergent reactivity, physicochemical properties, and biological profiles. The C2-bromo substituent, for example, provides a leaving group for Pd-catalyzed cross-coupling that is significantly more reactive than the corresponding C2-chloro analog, with oxidative addition of aryl bromides to Pd(0) being kinetically favored—a principle demonstrated in ligand-free direct arylation studies where bromoarenes couple efficiently at catalyst loadings as low as 0.001 mol % [1]. The thiophen-3-yl orientation at C5, versus the thiophen-2-yl regioisomer, is not an innocuous structural variation: experimental evidence from long-range halogen dance reactions shows that 2-(thiophen-2-yl)thiazole substrates are unreactive toward LiHMDS or LDA and require the highly basic phosphazene P4-t-Bu to induce halogen migration, whereas thiophen-3-yl and benzo[b]thiophen-3-yl substrates undergo the reaction with LiHMDS alone [2]. Furthermore, replacing the bromine with an amino group at C2 fundamentally alters both the biological target profile and the synthetic utility: the 2-amino series has demonstrated direct anti-tubercular activity (MIC 0.06 µg/mL against M. tuberculosis H37Rv), whereas the 2-bromo compound functions primarily as a derivatizable intermediate [3]. These orthogonal reactivity, regiochemical, and application profiles render generic substitution scientifically inadvisable without explicit side-by-side validation.

Quantitative Comparative Evidence for Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate: Head-to-Head and Cross-Study Differentiation Against Key Analogs


Thiophene Regiochemistry Determines Base-Mediated Halogen Dance Reactivity: Thiophen-3-yl vs. Thiophen-2-yl Substrates

The thiophene ring attachment position on the thiazole C2 substituent critically governs the susceptibility to base-induced long-range halogen dance reactions. In a systematic study of biheterocyclic substrates, 4,5-dibromo-2-(thiophen-3-yl)thiazole derivatives underwent LiHMDS-induced halogen dance, with the C5-bromo group regioselectively migrating to the thiophene ring. In contrast, the thiophen-2-yl regioisomer (2-(thiophen-2-yl)thiazole, compound 17) was completely unreactive toward both LiHMDS and LDA; deuteration quenching experiments confirmed no deprotonation occurred. Halogen dance was only induced in the thiophen-2-yl substrate by switching to the highly basic phosphazene base P4-t-Bu, yielding the rearranged product 4-bromo-2-(5-bromothiophen-2-yl)thiazole (20) in merely 36% yield alongside 25% of the debrominated byproduct (21) [1]. This directly establishes that the thiophen-3-yl orientation confers a synthetically enabling reactivity advantage for late-stage functionalization via halogen dance, whereas the thiophen-2-yl isomer requires forcing conditions and suffers from poor chemoselectivity.

Halogen dance reaction Regioselective bromination Thiophene-thiazole biheterocycles

C2-Bromo vs. C2-Amino Substitution: Divergent Biological Target Engagement and Synthetic Roles

The C2 substituent identity on the thiazole-4-carboxylate core fundamentally dictates whether the compound acts as a direct bioactive agent or as a synthetic precursor. In the 2-amino series, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated potent in vitro anti-tubercular activity against M. tuberculosis H37Rv with an MIC of 0.06 µg/mL (240 nM), while showing no cytotoxicity against HS-27 cells at 100 µg/mL [1]. In the same study, the 2-bromoacetamido derivative methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate inhibited the mtFabH enzyme with an IC₅₀ of 0.95 ± 0.05 µg/mL (2.43 ± 0.13 µM) but was inactive against whole-cell M. tuberculosis, illustrating the dissociative structure–activity relationship between enzyme inhibition and cellular activity [1]. The 2-bromo compound (target compound) occupies a distinct functional niche: it lacks the 2-amino pharmacophore required for direct mtFabH or whole-cell antitubercular activity, but the bromine atom serves as a versatile synthetic handle for Pd-catalyzed diversification into libraries of 2-substituted analogs—including the bioactive 2-amino series—via Buchwald–Hartwig amination or Suzuki coupling [2]. This orthogonal application profile means the 2-bromo compound cannot substitute for the 2-amino compound in biological assays, and vice versa for synthetic diversification workflows.

Anti-tubercular drug discovery mtFabH inhibition 2-Aminothiazole-4-carboxylate scaffold

Fragment-Sized Thiazole Profiling: Validated Hit Triage Workflow for Brominated Thiazole Building Blocks

A focused library of 49 fragment-sized thiazoles and thiadiazoles—including bromides, amines, carboxylic acids, and nitriles—was systematically profiled through a cascade of biochemical inhibition, redox activity, thiol reactivity, and stability assays to identify liabilities in fragment screening campaigns [1]. While individual compound-level data for the target molecule within this library are not publicly disaggregated, the study established that brominated thiazoles as a subclass require careful counter-screening for nonspecific thiol reactivity, redox cycling, and aggregation-based inhibition before progressing hits to lead optimization [1]. The study recommends a high-throughput profiling workflow for all thiazole fragment hits, providing a validated experimental framework directly applicable to any campaign employing methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate as a screening compound [1]. This contrasts with the 2-aminothiazole subclass, which was identified as a 'frequent hitting' scaffold (PrATs—promiscuous 2-aminothiazoles) with a distinct promiscuity profile requiring orthogonal validation strategies [2].

Fragment-based drug discovery Hit validation Promiscuous compound filtering

Physicochemical Differentiation: LogP, TPSA, and Molecular Weight Positioning Against In-Class Analogs

The target compound's computed physicochemical profile—LogP 3.42 and TPSA 39.19 Ų —positions it favorably within fragment-sized chemical space (MW 304.2 Da, H-bond donors = 0, H-bond acceptors = 5, rotatable bonds = 2) . For comparison, the 2-amino analog methyl 2-amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate introduces an H-bond donor and increases TPSA, altering permeability and solubility profiles. The phenyl analog methyl 2-bromo-5-phenyl-1,3-thiazole-4-carboxylate (MW 298.16, C₁₁H₈BrNO₂S) has a higher calculated LogP due to the phenyl ring, predicting increased lipophilicity and potentially different ADME behavior. The cyclopropyl analog methyl 2-bromo-5-cyclopropylthiazole-4-carboxylate (MW 262.12, C₈H₈BrNO₂S) is significantly smaller and more compact, offering a distinct steric and lipophilic profile. These computed differences, while not directly measured in head-to-head assays, translate into divergent predicted solubility, permeability, and metabolic stability profiles that affect downstream lead optimization trajectories.

Drug-likeness Lipinski parameters Fragment physicochemical profiling

C2-Bromo vs. C2-Chloro Cross-Coupling Reactivity: Kinetics of Oxidative Addition in Pd-Catalyzed Transformations

The C2-halogen identity on the thiazole ring determines the efficiency of Pd-catalyzed cross-coupling, which is the primary synthetic application of this compound class. In ligand-free Pd(OAc)₂-catalyzed direct arylation of thiazoles, aryl bromides serve as activated substrates enabling catalyst loadings as low as 0.001–0.1 mol %, with oxidative addition of the aryl bromide to Pd(0) identified as the rate-limiting step [1]. In contrast, aryl chlorides are significantly less reactive in oxidative addition and typically require higher catalyst loadings, specialized ligands (e.g., electron-rich phosphines or NHC ligands), or elevated temperatures to achieve comparable conversion [1]. This established reactivity hierarchy (I > Br > Cl) is directly applicable to the thiazole-4-carboxylate series: the 2-bromo compound enables efficient Suzuki–Miyaura, Stille, and Buchwald–Hartwig couplings under mild conditions, whereas the 2-chloro analog would necessitate more forcing conditions or bespoke catalytic systems [2]. The methyl ester at C4 provides orthogonal reactivity (hydrolysis to carboxylic acid, amidation, reduction), creating a dual-handle diversification platform that is preserved irrespective of the C2-halogen choice.

Suzuki–Miyaura coupling Palladium catalysis Aryl halide reactivity

Scientifically Validated Application Scenarios for Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate in Fragment-Based Discovery and Synthetic Chemistry


Fragment-Based Drug Discovery: Library Screening with Validated Hit Triage

As a fragment-sized (MW 304.2 Da) brominated thiazole within the chemical space systematically profiled in the 49-compound thiazole/thiadiazole library study, this compound can be deployed in fragment screening campaigns with a pre-established hit validation workflow [1]. The published profiling cascade—biochemical inhibition, redox activity, thiol reactivity, and stability assays—provides a turnkey protocol for distinguishing specific target engagement from assay interference [1]. Procurement specifications should require ≥95% purity (as supplied by AKSci and Leyan) to minimize false positives from impurities in fragment screens where compounds are typically tested at high concentrations (0.1–1 mM).

Diversity-Oriented Synthesis via Pd-Catalyzed Cross-Coupling at C2-Br

The C2-bromo substituent enables efficient Pd-catalyzed Suzuki–Miyaura, Stille, and Buchwald–Hartwig couplings, leveraging the established reactivity advantage of aryl bromides in oxidative addition [1]. This compound serves as a key intermediate for generating libraries of 2-arylated, 2-heteroarylated, or 2-aminated thiazole-4-carboxylates. The thiophen-3-yl group at C5 remains intact during C2-focused transformations, providing a stable heteroaryl substituent for downstream SAR exploration. The methyl ester at C4 offers orthogonal diversification via hydrolysis, amidation, or reduction, creating a dual-handle synthetic platform .

Late-Stage Functionalization via Halogen Dance: Exploiting Thiophen-3-yl Regiochemistry

The thiophen-3-yl orientation uniquely enables LiHMDS-induced long-range halogen dance reactions, where the C5-bromo group (if installed via dibromination) can be regioselectively migrated to the thiophene ring under mild conditions [1]. This contrasts with the thiophen-2-yl regioisomer, which requires the forcing P4-t-Bu base and proceeds with poor selectivity (36% yield with 25% debrominated byproduct) [1]. For synthetic programs requiring late-stage bromine repositioning or regioselective thiophene functionalization, the 3-yl isomer is the only viable choice within this compound class. The halogen dance approach provides access to substitution patterns that are difficult to achieve by direct electrophilic bromination.

Medicinal Chemistry Lead Generation: Elaboration to 2-Aminothiazole-4-carboxylate Bioactives

The 2-bromo compound can be converted via Buchwald–Hartwig amination or nucleophilic displacement to the 2-amino series, which has demonstrated potent anti-tubercular activity (MIC 0.06 µg/mL, 240 nM) [1]. This synthetic route enables systematic SAR exploration at both the C2-amino substituent and the C5-thiophene region. Importantly, the fragmentation profile established for brominated thiazoles provides guidance on which elaborated products to prioritize for counter-screening against promiscuity mechanisms. Researchers procuring this compound for anti-infective or kinase inhibitor programs (thiazole-thiophene hybrids have shown JNK3 IC₅₀ = 77 nM) should ensure the brominated precursor is of sufficient purity (≥95%) to avoid side reactions during amination.

Quote Request

Request a Quote for Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.